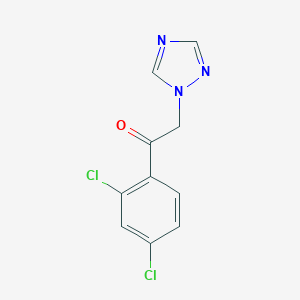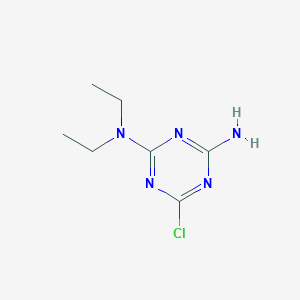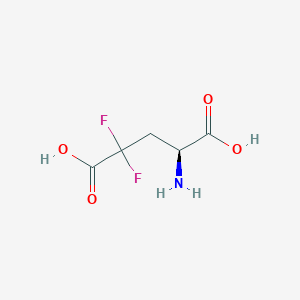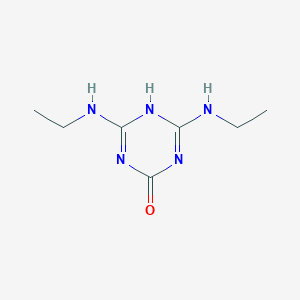
1-Iodonaphtalène
Vue d'ensemble
Description
1-Iodonaphthalene, also known as 1-Naphthyl iodide, is an organic compound with the molecular formula C10H7I. It is a derivative of naphthalene, where one hydrogen atom is replaced by an iodine atom. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .
Applications De Recherche Scientifique
1-Iodonaphthalene has a wide range of applications in scientific research:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Essential in the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Radiolabeling: Used in the synthesis of radiolabeled compounds for biological studies.
Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Material Science: Used in the preparation of advanced materials, including polymers and liquid crystals.
Dye Manufacturing: Intermediate in the production of dyes and pigments.
Mécanisme D'action
Target of Action
1-Iodonaphthalene, also known as α-Iodonaphthalene or 1-Naphthyl iodide , is a halogenated aromatic compound. Its primary targets are typically other organic compounds in chemical reactions, particularly in cross-coupling reactions .
Mode of Action
1-Iodonaphthalene is known to participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction . In these reactions, 1-Iodonaphthalene interacts with its targets by transferring its iodine atom, which acts as a leaving group. This allows the naphthalene moiety to form a bond with another organic compound .
Biochemical Pathways
The primary biochemical pathway involving 1-Iodonaphthalene is the Stille cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two organic compounds. In the case of 1-Iodonaphthalene, it can react with a compound like 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .
Pharmacokinetics
It’s worth noting that the physical properties of 1-iodonaphthalene, such as its boiling point (163-165 °c/15 mmhg) and density (1.74 g/mL at 25 °C) , can influence its behavior in a chemical reaction.
Result of Action
The result of 1-Iodonaphthalene’s action in a Stille cross-coupling reaction is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . For example, it can react with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to produce 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .
Action Environment
The action of 1-Iodonaphthalene can be influenced by various environmental factors. For instance, the temperature and pressure of the reaction environment can affect the rate and yield of the reaction . Additionally, the presence of a catalyst, such as palladium, is necessary for the Stille cross-coupling reaction to occur .
Analyse Biochimique
Biochemical Properties
1-Iodonaphthalene is primarily known for its role in organic synthesis rather than biochemical reactions. It has been shown to participate in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and biologically active compounds .
Cellular Effects
It has been used as a solvent additive in the development of organic solar cells, indicating potential interactions with organic materials .
Molecular Mechanism
The molecular mechanism of 1-Iodonaphthalene primarily involves its role in organic synthesis. It is known to undergo palladium-catalyzed cross-coupling reactions, a process that involves the formation of carbon-carbon bonds between two organic substrates .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Iodonaphthalene have been studied using time-resolved femtosecond pump-probe mass spectrometry, which revealed an ultrafast relaxation process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{I}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{I} + \text{HI} ]
Industrial Production Methods: In industrial settings, the production of 1-Iodonaphthalene often involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This method provides a high yield and is efficient for large-scale production .
Analyse Des Réactions Chimiques
1-Iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions:
Palladium-Catalyzed Cross-Coupling Reactions: 1-Iodonaphthalene is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Oxidation and Reduction Reactions:
Oxidation: 1-Iodonaphthalene can be oxidized to form naphthoquinones under specific conditions.
Reduction: It can be reduced to naphthalene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed:
Cross-Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted naphthalenes.
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthalene.
Comparaison Avec Des Composés Similaires
1-Iodonaphthalene can be compared with other similar compounds, such as:
2-Iodonaphthalene: Similar structure but with the iodine atom at the second position. It exhibits similar reactivity in cross-coupling reactions.
1-Bromonaphthalene: Contains a bromine atom instead of iodine. It is less reactive in cross-coupling reactions compared to 1-Iodonaphthalene.
1-Chloronaphthalene: Contains a chlorine atom. It is even less reactive than 1-Bromonaphthalene in similar reactions.
Uniqueness of 1-Iodonaphthalene: 1-Iodonaphthalene is unique due to its high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis. Its ability to form strong carbon-carbon bonds efficiently sets it apart from its bromine and chlorine counterparts .
Propriétés
IUPAC Name |
1-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPPIJMARIVBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059004 | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Iodonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000894 [mmHg] | |
| Record name | 1-Iodonaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19380 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-14-2 | |
| Record name | 1-Iodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-IODONAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-iodonaphthalene?
A1: The molecular formula of 1-iodonaphthalene is C10H7I, and its molecular weight is 254.07 g/mol.
Q2: What spectroscopic data is available for characterizing 1-iodonaphthalene?
A2: 1-Iodonaphthalene can be characterized using various spectroscopic techniques, including NMR, UV-Vis, and fluorescence spectroscopy. For example, researchers have studied the change in chemical shift with solute concentration (dilution effect) using NMR []. Additionally, UV-Vis and luminescence spectroscopy were employed to study the photophysical properties of 1-iodonaphthalene in binary adducts with trinuclear perfluoro-ortho-phenylene mercury(II) [].
Q3: How can 1-iodonaphthalene be used to synthesize substituted naphthalenes?
A3: 1-Iodonaphthalene serves as a valuable starting material for synthesizing substituted naphthalenes through various reactions, including:
- Sonogashira coupling: This reaction enables the formation of a carbon-carbon bond between 1-iodonaphthalene and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst [, ].
- Stille reaction: This palladium-catalyzed cross-coupling reaction allows for the creation of a carbon-carbon bond between 1-iodonaphthalene and organostannanes [].
- Nucleophilic substitution: 1-Iodonaphthalene can undergo nucleophilic substitution reactions with nucleophiles such as N-acetyl-L-cysteine in the presence of copper(I) iodide [].
Q4: Can 1-iodonaphthalene participate in three-component coupling reactions?
A4: Yes, 1-iodonaphthalene can partake in palladium-catalyzed three-component coupling reactions with allenes and arylboronic acids to produce substituted allylic derivatives [, ].
Q5: How can 1-iodonaphthalene be used in the synthesis of heterocycles?
A5: Researchers have utilized 1-iodonaphthalene in the synthesis of heterocyclic compounds like uracils. For instance, a three-step, one-pot reaction involving a photostimulated reaction, a Stille reaction with 1-iodonaphthalene, and hydrolysis led to the formation of 6-substituted uracils [].
Q6: What is unique about the reactivity of 1-iodonaphthalene in the presence of o-alkynylbenzaldehydes and iodonium ions?
A6: The reaction of 1-iodonaphthalene with o-alkynylbenzaldehydes and iodonium ions offers a regioselective route to 1-iodonaphthalene derivatives with specific substitution patterns. This metal-free process operates effectively at room temperature [, ].
Q7: How does 1-iodonaphthalene behave upon photoexcitation?
A7: Upon photoexcitation, 1-iodonaphthalene exhibits complex ultrafast relaxation dynamics involving multiple decay pathways in the femto- to picosecond time scale. These processes include dissociation from both nσ and ππ excited states and intersystem crossing to triplet states [].
Q8: What is the heavy-atom effect, and how does it manifest in 1-iodonaphthalene?
A8: The heavy-atom effect refers to the enhancement of spin-forbidden transitions, such as intersystem crossing, due to the presence of heavy atoms like iodine. In 1-iodonaphthalene, the heavy-atom effect significantly influences its photophysical properties, notably its triplet state lifetime and phosphorescence quantum yield [, , , ].
Q9: How does complexation with other molecules affect the photophysical properties of 1-iodonaphthalene?
A9: Complexation with molecules like trinuclear perfluoro-ortho-phenylene mercury(II) can considerably alter the phosphorescence lifetime and quantum yield of 1-iodonaphthalene due to a combination of internal and external heavy-atom effects [].
Q10: How is computational chemistry used to understand the reactivity of 1-iodonaphthalene?
A10: Density functional theory (DFT) calculations have been employed to investigate the selectivity of 1-iodonaphthalene in Heck arylation reactions with allyl ethers, providing insights into the reaction mechanism and preference for specific products [].
Q11: Can statistical thermodynamics be applied to predict the properties of 1-iodonaphthalene?
A11: Yes, statistical thermodynamics, combined with quantum chemical calculations, allows for the estimation of thermodynamic properties like heat capacity and absolute entropy of 1-iodonaphthalene in the gas phase [].
Q12: Has 1-iodonaphthalene been used in studies involving radical reactions?
A12: Yes, 1-iodonaphthalene has been used as a precursor for 1-naphthyl radicals in shock tube studies investigating their reactions with acetylene and ethylene at high temperatures [, ].
Q13: Are there any known applications of 1-iodonaphthalene in materials science?
A13: Research has demonstrated the synthesis of a novel organic-polyoxometalate hybrid compound using 1-iodonaphthalene. This hybrid material exhibited interesting electrical conductivity, photovoltage response, and photocatalytic activity, suggesting potential applications in materials science [].
Q14: How does the temperature affect the triplet state lifetime of 1-iodonaphthalene?
A14: Studies have shown that lowering the temperature from 20°C leads to a longer triplet state lifetime for 1-iodonaphthalene. This phenomenon is attributed to the inhibition of an intramolecular energy relocation process that channels triplet state energy into the C-I bond, leading to bond dissociation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




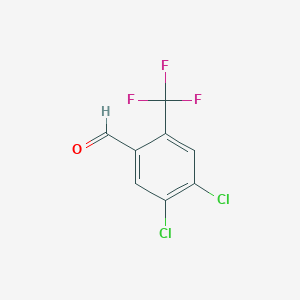





![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
